
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a phenyl group, and a hydrazinyl linkage to a dimethoxybenzylidene moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinazoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazinyl Linkage Formation: The hydrazinyl linkage is formed by reacting the quinazoline derivative with hydrazine hydrate under reflux conditions.
Condensation with 3,4-Dimethoxybenzaldehyde: The final step involves the condensation of the hydrazinyl-quinazoline intermediate with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazinyl linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and quinazoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Halogenated or sulfonated derivatives, depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of quinazoline exhibit anti-cancer, anti-inflammatory, and antimicrobial activities. The hydrazinyl linkage and the dimethoxybenzylidene moiety are particularly important for binding to biological targets, enhancing the compound’s therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The hydrazinyl linkage and the quinazoline core play crucial roles in these interactions, facilitating binding to the active sites of target proteins.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Hydrazinyl Compounds: Hydrazine derivatives like isoniazid, used in tuberculosis treatment.
Dimethoxybenzylidene Compounds: Compounds with similar structural motifs, such as certain flavonoids and phenolic compounds.
Uniqueness
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is unique due to its combination of a quinazoline core, a hydrazinyl linkage, and a dimethoxybenzylidene moiety. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development. Its versatility in undergoing various chemical reactions also sets it apart from other compounds, providing opportunities for further functionalization and application in different fields.
属性
IUPAC Name |
2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-13-12-16(14-21(20)30-2)15-24-26-23-25-19-11-7-6-10-18(19)22(28)27(23)17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,26)/b24-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKWRBBUTLEXAL-BUVRLJJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
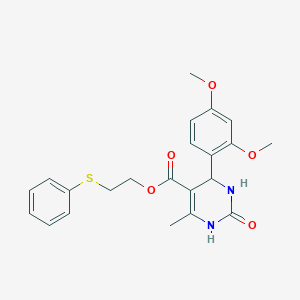
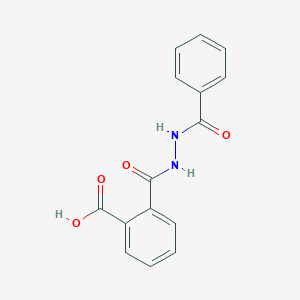
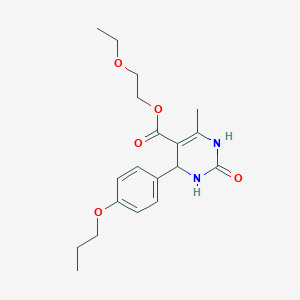
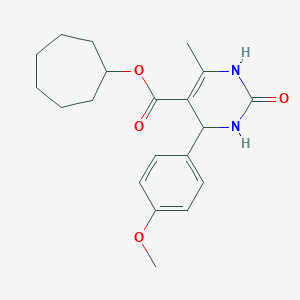
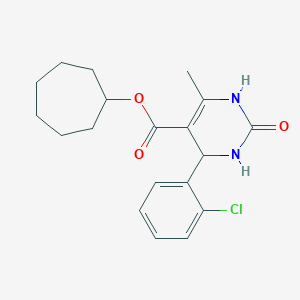
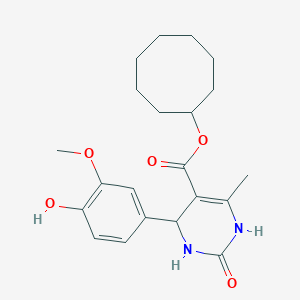
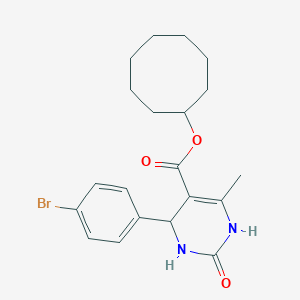

![Pentyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412745.png)
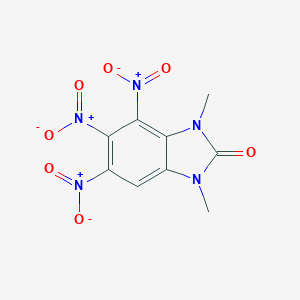

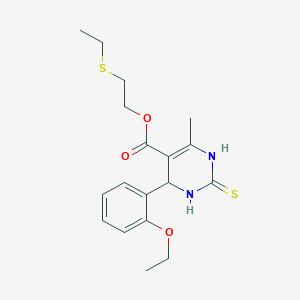
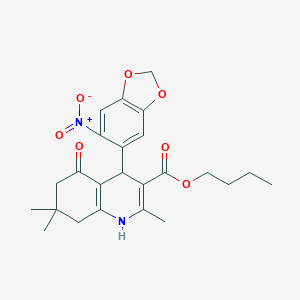
![2-Methylpropyl 4-[2-(ethyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412753.png)
